molecular formula C17H12Cl2N4S B287583 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287583
M. Wt: 375.3 g/mol
InChI Key: FQESNLFOVRYNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMMT, is a synthetic compound that belongs to the family of triazolothiadiazoles. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is believed to exert its biological effects by binding to specific receptors in the body. In particular, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and stress. 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anxiolytic, sedative, and analgesic properties. It has also been shown to have antifungal and antibacterial activities. In addition, 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has a number of potential applications in various fields of science. However, one limitation of using 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it may have toxic effects on cells and tissues at high concentrations. Therefore, it is important to use appropriate safety precautions when handling 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the lab.

Future Directions

There are a number of potential future directions for research on 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could focus on its potential as an anticancer agent. Another area of research could focus on its potential as an antifungal or antibacterial agent. Additionally, further research could be conducted to better understand the mechanism of action of 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various physiological processes. Finally, research could be conducted to develop new methods for synthesizing and purifying 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, as well as to explore its potential applications in other fields of science.

Synthesis Methods

6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized by reacting 2,4-dichlorobenzyl chloride with 4-methylphenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the yield of the product is generally high. The synthesized 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be purified by recrystallization or column chromatography.

Scientific Research Applications

6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its anticancer, antifungal, and antibacterial activities. In biochemistry, 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. In pharmacology, 6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been examined for its potential as a central nervous system depressant and as an analgesic.

properties

Product Name

6-(2,4-Dichlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H12Cl2N4S

Molecular Weight

375.3 g/mol

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12Cl2N4S/c1-10-2-4-11(5-3-10)16-20-21-17-23(16)22-15(24-17)8-12-6-7-13(18)9-14(12)19/h2-7,9H,8H2,1H3

InChI Key

FQESNLFOVRYNMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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